8-(Bromomethyl)heptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)heptadecane is an organic compound with the molecular formula C18H37Br. It is a brominated alkane, specifically a heptadecane derivative, where a bromomethyl group is attached to the eighth carbon of the heptadecane chain. This compound is known for its applications in organic synthesis and various industrial processes due to its reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-(Bromomethyl)heptadecane can be synthesized through the bromination of heptadecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptadecane, forming a heptadecyl radical. This radical then reacts with another bromine molecule to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves controlled bromination reactions in large reactors, ensuring the efficient conversion of heptadecane to the desired brominated product. The reaction conditions, such as temperature, pressure, and bromine concentration, are carefully monitored to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Bromomethyl)heptadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Alcohols, amines, or thiols depending on the nucleophile used.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
8-(Bromomethyl)heptadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 8-(Bromomethyl)heptadecane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. In biological systems, the compound can interact with lipid membranes, potentially altering their properties and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 7-(Bromomethyl)heptadecane
- 9-(Bromomethyl)heptadecane
- 8-(Chloromethyl)heptadecane
Comparison: 8-(Bromomethyl)heptadecane is unique due to the position of the bromomethyl group on the eighth carbon, which influences its reactivity and physical properties. Compared to its analogs, such as 7-(Bromomethyl)heptadecane and 9-(Bromomethyl)heptadecane, the position of the bromine atom can affect the compound’s behavior in chemical reactions and its interactions with other molecules. Additionally, the presence of a bromine atom, as opposed to chlorine in 8-(Chloromethyl)heptadecane, results in different reactivity and applications .
Eigenschaften
Molekularformel |
C18H37Br |
---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
8-(bromomethyl)heptadecane |
InChI |
InChI=1S/C18H37Br/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18H,3-17H2,1-2H3 |
InChI-Schlüssel |
HQILOMHBUXBHBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.